2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
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Overview
Description
2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a synthetic organic compound that features a benzamide core substituted with difluorine atoms and a pyridinyl-pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure, followed by the introduction of the difluorine atoms and the pyridinyl-pyrazolyl moiety. Common synthetic routes include:
Formation of the Benzamide Core: This step involves the reaction of 2,6-difluorobenzoyl chloride with an appropriate amine to form the benzamide core.
Introduction of the Pyridinyl-Pyrazolyl Moiety: This step involves the coupling of the benzamide core with a pyridinyl-pyrazolyl derivative under suitable conditions, such as the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The difluorine atoms on the benzamide core can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridine rings.
Coupling Reactions: The compound can be further functionalized through coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of bases like NaH or K2CO3.
Oxidation Reactions: Reagents such as KMnO4 or H2O2 can be used under acidic or basic conditions.
Reduction Reactions: Reagents like NaBH4 or LiAlH4 are commonly used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the pyrazole and pyridine rings.
Scientific Research Applications
2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used as a probe to study biological pathways and interactions, especially those involving fluorinated aromatic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorine atoms and the pyridinyl-pyrazolyl moiety play crucial roles in binding to these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzamide: Lacks the pyridinyl-pyrazolyl moiety, making it less versatile in terms of biological activity.
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide: Lacks the difluorine atoms, which may affect its binding affinity and specificity.
Uniqueness
2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is unique due to the combination of difluorine atoms and the pyridinyl-pyrazolyl moiety, which enhances its chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
2,6-difluoro-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c18-14-2-1-3-15(19)16(14)17(24)21-8-9-23-11-13(10-22-23)12-4-6-20-7-5-12/h1-7,10-11H,8-9H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLWHPJXLZLJDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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